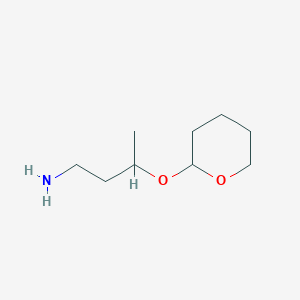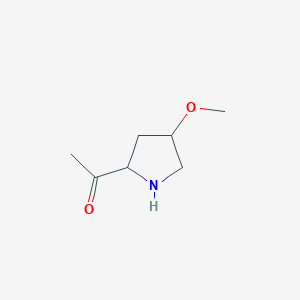
3-(Oxan-2-yloxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-2-yloxy)butan-1-amine is an organic compound with the molecular formula C₉H₁₉NO₂ It is a primary amine with a butane backbone, substituted by an oxan-2-yloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-2-yloxy)butan-1-amine typically involves the reaction of butan-1-amine with oxan-2-yloxy derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where butan-1-amine reacts with an oxan-2-yloxy halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxan-2-yloxy group can be reduced to yield simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of simpler amine derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(Oxan-2-yloxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yloxy group can enhance the compound’s binding affinity to these targets, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Butan-1-amine: A primary amine with a butane backbone, lacking the oxan-2-yloxy group.
Oxan-2-yloxybutane: A compound with an oxan-2-yloxy group but without the amine functionality.
3-(Oxan-2-yloxy)propane-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
3-(Oxan-2-yloxy)butan-1-amine is unique due to the presence of both the oxan-2-yloxy group and the primary amine functionality. This combination allows for diverse chemical reactivity and potential applications in various fields. The oxan-2-yloxy group can enhance the compound’s solubility and stability, while the amine group provides a site for further functionalization.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(oxan-2-yloxy)butan-1-amine |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
OUADMFJDYBGBDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)



![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)



![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)


